Regioisomeric Purity vs. 2-Thiazolyl Isomer
The primary structural differentiator for 4-(2-(Bromomethyl)-2-methylbutyl)thiazole is its regioisomeric identity, specifically the attachment of the alkyl chain to the 4-position of the thiazole ring. The 2-thiazolyl isomer (CAS 1520456-27-2) is a distinct chemical entity with a different SMILES string (CCC(C)(CBr)Cc1nccs1) [1]. This difference in attachment point fundamentally alters the compound's electronic properties and reactivity as a building block. Procurement of the correct isomer is non-negotiable for a synthetic route.
| Evidence Dimension | Structural Identity (SMILES) |
|---|---|
| Target Compound Data | CCC(C)(CBr)Cc1cscn1 |
| Comparator Or Baseline | 2-[2-(Bromomethyl)-2-methylbutyl]-1,3-thiazole (CAS 1520456-27-2) with SMILES: CCC(C)(CBr)Cc1nccs1 |
| Quantified Difference | Qualitative difference: The thiazole ring attachment point is at the 4-position (Target) versus the 2-position (Comparator). |
| Conditions | In silico structural comparison via SMILES notation. |
Why This Matters
Incorrect procurement of a regioisomer will lead to the synthesis of a different product, potentially invalidating an entire research campaign.
- [1] ChemSrc. 2-[2-(Bromomethyl)-2-methylbutyl]-1,3-thiazole. CAS 1520456-27-2. https://m.chemsrc.com/baike/2233794.html. Accessed April 17, 2026. View Source
